A Technical Guide to the Synthesis and Characterization of 2-hydroxy-5-(trifluoromethoxy)benzoic Acid
A Technical Guide to the Synthesis and Characterization of 2-hydroxy-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxy-5-(trifluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The introduction of the trifluoromethoxy group can enhance key molecular properties such as lipophilicity and metabolic stability, making this compound a significant precursor for the development of novel therapeutic agents and advanced materials.
Synthesis via Kolbe-Schmitt Reaction
The synthesis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid is effectively achieved through the Kolbe-Schmitt reaction. This classic carboxylation method involves the electrophilic substitution of a phenoxide ion with carbon dioxide, typically under elevated temperature and pressure.[1][2] The process begins with the deprotonation of the starting material, 4-(trifluoromethoxy)phenol, to form the more nucleophilic sodium phenoxide. This intermediate then reacts with carbon dioxide, followed by acidic workup to yield the desired salicylic acid derivative.
The overall transformation is depicted below:
Caption: Synthetic pathway for 2-hydroxy-5-(trifluoromethoxy)benzoic acid.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid based on the general principles of the Kolbe-Schmitt reaction.[1][3][4]
Materials:
-
4-(trifluoromethoxy)phenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂), high pressure
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., Toluene)
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Water (deionized)
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Ethanol/water mixture for recrystallization
Procedure:
-
Formation of Sodium Phenoxide:
-
In a suitable high-pressure autoclave reactor, dissolve 4-(trifluoromethoxy)phenol (1 equivalent) in a minimal amount of anhydrous solvent.
-
Carefully add a stoichiometric equivalent of sodium hydroxide (1 equivalent), either as a solid or a concentrated aqueous solution.
-
Heat the mixture under vacuum to remove water and solvent, yielding the dry sodium 4-(trifluoromethoxy)phenoxide salt.
-
-
Carboxylation:
-
Acidification and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
-
Dissolve the solid reaction mixture in water.
-
Slowly add concentrated H₂SO₄ or HCl to the aqueous solution with stirring until the pH is strongly acidic (pH 1-2).
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The product, 2-hydroxy-5-(trifluoromethoxy)benzoic acid, will precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
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Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Dry the purified product under vacuum.
-
Physicochemical Properties
A summary of the key physical and chemical properties for the starting material and the final product is provided below.
| Property | 4-(trifluoromethoxy)phenol (Starting Material) | 2-hydroxy-5-(trifluoromethoxy)benzoic acid (Product) |
| CAS Number | 828-27-3 | 129644-57-1 |
| Molecular Formula | C₇H₅F₃O₂[5] | C₈H₅F₃O₄ |
| Molecular Weight | 178.11 g/mol [5][6] | 222.12 g/mol |
| Appearance | - | Light brown to brown solid |
| Melting Point | 17-18 °C[6] | 130-132 °C |
| Boiling Point | 91-93 °C (at 20 mmHg)[6] | - |
| Density | 1.375 g/mL[6] | - |
Characterization Data
The structural confirmation of the synthesized 2-hydroxy-5-(trifluoromethoxy)benzoic acid is performed using standard analytical techniques. The following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds such as salicylic acid, benzoic acid, and other trifluoromethoxy-substituted aromatics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Predicted chemical shifts (δ) are in ppm relative to TMS.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0 - 13.0 | broad singlet | 1H | -COOH |
| ~10.0 - 11.0 | broad singlet | 1H | Ar-OH |
| ~7.8 | doublet | 1H | H-6 |
| ~7.4 | doublet of doublets | 1H | H-4 |
| ~7.1 | doublet | 1H | H-3 |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) | Assignment |
|---|---|
| ~172 | C=O (Carboxylic Acid) |
| ~158 | C-OH (C-2) |
| ~145 | C-OCF₃ (C-5) |
| ~123 | Aromatic CH |
| ~121 (q, J ≈ 256 Hz) | -OCF₃ |
| ~120 | Aromatic CH |
| ~118 | Aromatic CH |
| ~115 | C-COOH (C-1) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid O-H |
| ~3200 (broad) | O-H stretch | Phenolic O-H |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1710 - 1680 | C=O stretch | Carboxylic Acid C=O[7] |
| 1600, 1450 | C=C stretch | Aromatic Ring |
| 1300 - 1200 | C-O stretch | Carboxylic Acid/Phenol |
| 1250 - 1050 | C-F stretch | Trifluoromethoxy (CF₃) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
|---|---|
| 222 | [M]⁺ (Molecular Ion) |
| 205 | [M - OH]⁺ |
| 177 | [M - COOH]⁺ |
| 153 | [M - OCF₃]⁺ |
Standard Characterization Workflow
The general workflow for the synthesis and subsequent characterization of 2-hydroxy-5-(trifluoromethoxy)benzoic acid is outlined below.
Caption: General workflow for synthesis, purification, and characterization.
Experimental Protocols: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare the sample using an appropriate method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).
-
For KBr pellets, mix a small amount of the solid sample with dry KBr powder and press into a transparent disk.
-
For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption peaks corresponding to the functional groups of the molecule.
3. Mass Spectrometry (MS):
-
Choose an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Introduce a dilute solution of the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. The Kolbe–Schmitt reaction or Kolbe process (named after Hermann Kolb - askIITians [askiitians.com]
- 5. chemscene.com [chemscene.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
